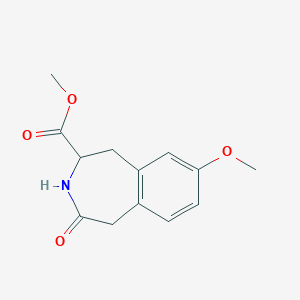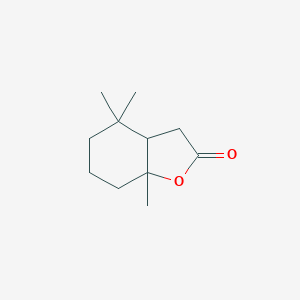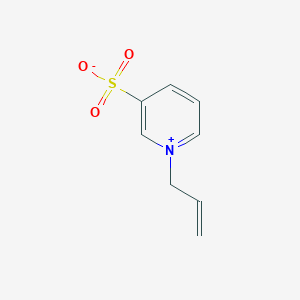
2,6-Dibenzylidene-4-methylcyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dibenzylidene-4-methylcyclohexan-1-one, also known as DBM, is a yellow crystalline compound with a molecular formula of C20H18O. It is widely used in scientific research due to its unique properties, such as its ability to act as a chelating agent and its potential as a fluorescent probe. In
Wirkmechanismus
The mechanism of action of 2,6-Dibenzylidene-4-methylcyclohexan-1-one is not well understood, but it is believed to involve the formation of stable complexes with metal ions. These complexes can affect the activity of enzymes and other proteins that require metal ions for their function. 2,6-Dibenzylidene-4-methylcyclohexan-1-one has also been shown to have antioxidant properties, which may contribute to its biological effects.
Biochemische Und Physiologische Effekte
2,6-Dibenzylidene-4-methylcyclohexan-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to protect against oxidative stress. 2,6-Dibenzylidene-4-methylcyclohexan-1-one has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2,6-Dibenzylidene-4-methylcyclohexan-1-one in lab experiments is its ability to selectively bind to metal ions. This property allows for the development of highly specific assays for the detection of metal ions in biological samples. However, one limitation of using 2,6-Dibenzylidene-4-methylcyclohexan-1-one is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are many potential future directions for research on 2,6-Dibenzylidene-4-methylcyclohexan-1-one. One area of interest is the development of new fluorescent sensors for the detection of metal ions in living cells and tissues. Another area of interest is the development of new catalysts based on 2,6-Dibenzylidene-4-methylcyclohexan-1-one complexes. Finally, the potential therapeutic applications of 2,6-Dibenzylidene-4-methylcyclohexan-1-one, such as in the treatment of cancer and inflammatory diseases, warrant further investigation.
Conclusion
In conclusion, 2,6-Dibenzylidene-4-methylcyclohexan-1-one is a versatile compound with a wide range of scientific research applications. Its ability to selectively bind to metal ions and its potential as a fluorescent probe make it a valuable tool in many areas of research. Further research is needed to fully understand the mechanism of action of 2,6-Dibenzylidene-4-methylcyclohexan-1-one and to explore its potential therapeutic applications.
Synthesemethoden
The synthesis of 2,6-Dibenzylidene-4-methylcyclohexan-1-one involves the reaction between benzaldehyde and cyclohexanone in the presence of a catalyst. The reaction is typically carried out in an organic solvent, such as ethanol or methanol, and requires careful temperature control to avoid unwanted side reactions. The yield of 2,6-Dibenzylidene-4-methylcyclohexan-1-one can be improved by using a higher concentration of reactants or by using a more efficient catalyst.
Wissenschaftliche Forschungsanwendungen
2,6-Dibenzylidene-4-methylcyclohexan-1-one has a wide range of scientific research applications, including as a chelating agent, fluorescent probe, and catalyst. As a chelating agent, 2,6-Dibenzylidene-4-methylcyclohexan-1-one can selectively bind to metal ions, such as copper, iron, and zinc, and form stable complexes. These complexes can be used in a variety of applications, such as in catalysis and in the detection of metal ions in biological samples.
As a fluorescent probe, 2,6-Dibenzylidene-4-methylcyclohexan-1-one can be used to detect the presence of metal ions in biological samples. When 2,6-Dibenzylidene-4-methylcyclohexan-1-one binds to a metal ion, it undergoes a conformational change that results in an increase in fluorescence intensity. This property has been used to develop fluorescent sensors for the detection of metal ions in living cells and tissues.
Eigenschaften
CAS-Nummer |
19186-11-9 |
|---|---|
Produktname |
2,6-Dibenzylidene-4-methylcyclohexan-1-one |
Molekularformel |
C21H20O |
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
2,6-dibenzylidene-4-methylcyclohexan-1-one |
InChI |
InChI=1S/C21H20O/c1-16-12-19(14-17-8-4-2-5-9-17)21(22)20(13-16)15-18-10-6-3-7-11-18/h2-11,14-16H,12-13H2,1H3 |
InChI-Schlüssel |
GGQPRMNUBBOBJE-UHFFFAOYSA-N |
SMILES |
CC1CC(=CC2=CC=CC=C2)C(=O)C(=CC3=CC=CC=C3)C1 |
Kanonische SMILES |
CC1CC(=CC2=CC=CC=C2)C(=O)C(=CC3=CC=CC=C3)C1 |
Synonyme |
2,6-Dibenzylidene-4-methylcyclohexanone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



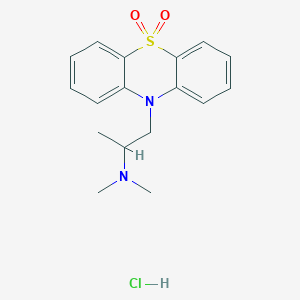
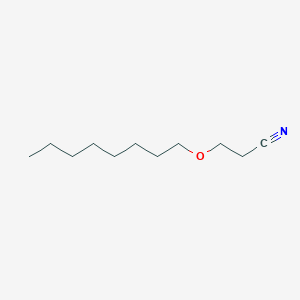
![Benzenesulfonic acid, 4-[(2-hydroxy-1-naphthalenyl)azo]-, barium salt (2:1)](/img/structure/B100277.png)





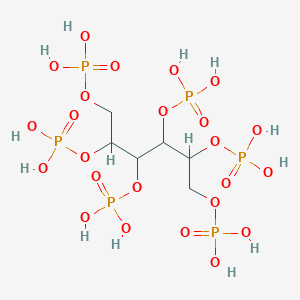
![2-[(4-Methylphenyl)thio]propanoic acid](/img/structure/B100289.png)
![3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride](/img/structure/B100291.png)
